molecular formula C17H17ClN2O5S B11235484 N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11235484
M. Wt: 396.8 g/mol
InChI Key: KMAJEIDTLXPROC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoxazine ring, a carboxamide group, and several functional groups such as chloro, methoxy, and methylsulfonyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The chloro, methoxy, and methylsulfonyl groups are introduced through specific reactions such as halogenation, methylation, and sulfonation.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.

    Industry: The compound can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its combination of functional groups and the presence of the benzoxazine ring. This structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C17H17ClN2O5S

Molecular Weight

396.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H17ClN2O5S/c1-24-14-8-7-11(18)9-12(14)19-17(21)16-10-20(26(2,22)23)13-5-3-4-6-15(13)25-16/h3-9,16H,10H2,1-2H3,(H,19,21)

InChI Key

KMAJEIDTLXPROC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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